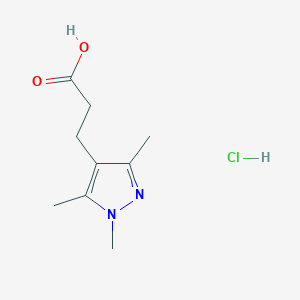![molecular formula C13H16ClN3 B1373647 1-フェニル-1H-ピラゾール-4-イルメチル]シクロプロパンアミン塩酸塩 CAS No. 1269104-88-2](/img/structure/B1373647.png)
1-フェニル-1H-ピラゾール-4-イルメチル]シクロプロパンアミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C13H15N3·HCl. This compound is known for its unique structure, which includes a cyclopropane ring attached to a pyrazole moiety. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
科学的研究の応用
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.
Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be achieved by reacting the pyrazole derivative with a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent.
Amination: The final step is the introduction of the amine group. This can be done by reacting the cyclopropane derivative with an amine, followed by hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the pyrazole ring or other functional groups.
Substitution: N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, under conditions like heating or using catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
作用機序
The mechanism by which N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
- N-[(1-Phenyl-1H-pyrazol-3-yl)methyl]cyclopropanamine hydrochloride
Uniqueness
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride is unique due to its specific structural features, such as the combination of a cyclopropane ring and a pyrazole moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
特性
IUPAC Name |
N-[(1-phenylpyrazol-4-yl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-4-13(5-3-1)16-10-11(9-15-16)8-14-12-6-7-12;/h1-5,9-10,12,14H,6-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXNJTHWYNFIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN(N=C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269104-88-2 |
Source


|
| Record name | N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)

![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)
![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)


![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)
![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)




![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)
